2-Methyl-1-(methylsulfonyl)indoline
Description
2-Methyl-1-(methylsulfonyl)indoline is a sulfonated indoline derivative characterized by a methyl group at the 2-position of the indoline scaffold and a methylsulfonyl (-SO₂CH₃) substituent at the 1-position. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which enhances its reactivity in cross-coupling reactions and nucleophilic substitutions.
Properties
CAS No. |
66929-70-2 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-methyl-1-methylsulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13NO2S/c1-8-7-9-5-3-4-6-10(9)11(8)14(2,12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
INAAAWAHHXNOPL-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Table 1: Key Structural Analogs and Their Substitution Patterns
Key Observations :
- The methylsulfonyl group at the 1-position in 2-Methyl-1-(methylsulfonyl)indoline distinguishes it from simpler analogs like 2-Methylindoline, which lacks this electron-withdrawing group .
- The boronate-substituted analog (CAS 1132944-44-5) demonstrates enhanced utility in cross-coupling reactions compared to the target compound, highlighting the impact of boronate functionalization .
Regioselectivity in Sulfone Derivatives
demonstrates that sulfone nucleophiles preferentially attack the ortho-position of phenolic groups in bis-Michael acceptors, a trend that may extend to indoline systems. For this compound, the sulfonyl group likely directs subsequent substitutions to the 3- or 5-positions of the indoline ring, similar to the regioselectivity observed in 5-(methylsulfonyl)phenol derivatives .
Enzymatic Oxidation Behavior
DNT dioxygenase oxidizes indoline to indole, but the presence of a methylsulfonyl group in this compound may hinder this process. In contrast, unsubstituted indoline derivatives are fully converted to indole and indigo by NDO (naphthalene dioxygenase) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound (Inferred) | Indolin-2-one (Reference) | 2-Methylindoline (Reference) |
|---|---|---|---|
| Molecular Weight | ~209 g/mol | 133.15 g/mol | 133.19 g/mol |
| Boiling Point | Not reported | Not reported | 228–229°C |
| LogP (Lipophilicity) | Higher (due to -SO₂CH₃) | 1.24 (experimental) | 1.02 |
| Solubility | Low in water (sulfonyl group reduces polarity) | Moderate in polar solvents | Moderate in organic solvents |
Notes:
- Indolin-2-one, a related scaffold, exhibits higher solubility in polar solvents due to its ketone group, contrasting with the sulfonated analog .
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